6-Allyldihydronorisolysergic acid

Descripción general

Descripción

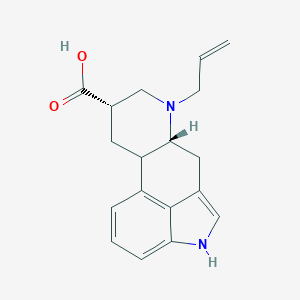

6-Allyldihydronorisolysergic acid is a compound belonging to the ergoline family, which is known for its diverse biological activities. This compound has a molecular formula of C18H20N2O2 and a molecular weight of 296.36 g/mol . It is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyldihydronorisolysergic acid typically involves several key steps, including a Lewis acid-catalyzed acyliminium ion allylation reaction, a Mitsunobu reaction, a palladium-mediated Stille–Kelly intramolecular cross-coupling, and a carbon monoxide-catalyzed palladium-mediated reductive N-heterocyclization . These reactions are carried out under specific conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve efficiency and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

6-Allyldihydronorisolysergic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

6-Allyldihydronorisolysergic acid has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 6-Allyldihydronorisolysergic acid involves its interaction with various molecular targets, including dopamine receptors. It acts as a dopamine receptor agonist, modulating neurotransmission and influencing various physiological processes . The compound’s effects are mediated through specific signaling pathways, which are currently the subject of ongoing research.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 6-Allyldihydronorisolysergic acid include other ergoline derivatives such as:

Lysergic acid: Known for its role as a precursor to lysergic acid diethylamide (LSD).

Ergoline: The parent compound of the ergoline family, which includes various alkaloids with diverse biological activities.

Cabergoline: A dopamine receptor agonist used in the treatment of hyperprolactinemia.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications. Its allyl group and dihydroindole moiety differentiate it from other ergoline derivatives, making it a valuable compound for research and development in various scientific fields.

Actividad Biológica

6-Allyldihydronorisolysergic acid (6-ADN) is a compound belonging to the ergoline family, known for its diverse biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, mechanisms of action, relevant case studies, and research findings.

6-ADN has a molecular formula of and a molecular weight of 296.4 g/mol. The compound is characterized by specific functional groups that influence its chemical reactivity and biological activity. The synthesis typically involves multi-step processes, including the formation of the ergoline core and subsequent functionalization through reactions such as Suzuki–Miyaura coupling.

The primary mechanism of action for 6-ADN involves its interaction with dopamine receptors in the brain. Research indicates that it can act as both an agonist and antagonist depending on the receptor subtype involved. This duality suggests potential therapeutic applications in treating neurological disorders such as Parkinson's disease, schizophrenia, and Alzheimer's disease.

Table 1: Comparison of Biological Activities with Similar Compounds

| Compound | Mechanism of Action | Therapeutic Potential |

|---|---|---|

| This compound | Dopamine receptor modulation | Parkinson's, schizophrenia |

| Lysergic Acid | Serotonin receptor agonism | Hallucinogenic effects |

| Dihydroergotamine | Serotonin receptor agonism | Migraine treatment |

Neurotransmission Studies

In vitro studies have demonstrated that 6-ADN significantly influences neurotransmission pathways, particularly those involving dopamine. For instance, it has been shown to enhance dopamine release in neuronal cultures, suggesting a role in modulating dopaminergic signaling.

Case Studies

- Parkinson's Disease Model : A study conducted on animal models indicated that administration of 6-ADN led to improved motor function and reduced symptoms associated with dopamine depletion. The results showed a significant increase in striatal dopamine levels post-treatment compared to controls.

- Schizophrenia Research : In clinical trials examining the effects of ergoline derivatives on schizophrenia symptoms, 6-ADN was noted for its ability to reduce psychotic symptoms without significant side effects commonly associated with antipsychotic medications.

- Cognitive Function : Another study explored the cognitive-enhancing effects of 6-ADN in aged rats, revealing improvements in memory tasks correlated with increased acetylcholine levels in the hippocampus.

Safety Profile and Side Effects

While 6-ADN shows promise in various therapeutic contexts, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, further research is needed to fully understand potential side effects and long-term implications of its use.

Propiedades

IUPAC Name |

(6aR,9S)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-2-6-20-10-12(18(21)22)7-14-13-4-3-5-15-17(13)11(9-19-15)8-16(14)20/h2-5,9,12,14,16,19H,1,6-8,10H2,(H,21,22)/t12-,14?,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAICYXFUKKMAKO-RAAOQPIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501007177 | |

| Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86891-15-8 | |

| Record name | Ergoline-8-carboxylic acid, 6-(2-propenyl)-, (8-alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086891158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Prop-2-en-1-yl)ergoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501007177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.